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Compound of Interest

Compound Name: 6-Bromopyridazin-4-amine
CAS No.: 1379294-26-4
Cat. No.: B1379399
. J

A Note on the Target Compound: Initial research for "6-Bromopyridazin-4-amine" (CAS
Number 1379294-26-4) did not yield sufficient public data to construct a comprehensive
technical guide. This suggests the compound is either novel, proprietary, or not extensively
characterized in accessible literature. To provide a valuable and technically rich resource for
researchers, scientists, and drug development professionals, this guide will focus on a closely
related and well-documented analogue: 6-Bromopyridin-3-amine (CAS Number 13534-97-9).
This compound shares key structural motifs—a halogenated diazine ring with an amino group
—and its extensive application in medicinal chemistry serves as an excellent proxy to illustrate
the synthetic utility and strategic value of this class of molecules.

Introduction: The Strategic Importance of the
Aminopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, consistently found in a diverse
array of FDA-approved drugs.[1] Its presence can significantly enhance a molecule's
pharmacological profile, improving biochemical potency, metabolic stability, and cellular
permeability.[1][2] When functionalized with both an amino and a bromo group, as in 6-
bromopyridin-3-amine, the resulting molecule is a powerful bifunctional building block.[3] This
strategic arrangement offers two distinct reactive handles: a nucleophilic amino group and a
bromine atom primed for palladium-catalyzed cross-coupling reactions.[3] This duality allows
for sequential, controlled modifications, making it a cornerstone intermediate in the synthesis of
complex molecular architectures, particularly in the development of targeted therapies like
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kinase inhibitors.[3][4] This guide provides an in-depth look at the properties, synthesis, and
core reactivity of 6-bromopyridin-3-amine, offering field-proven insights for its effective
utilization in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is
fundamental for its use in synthesis. The data presented below serves as a baseline for identity
confirmation and quality control.

Physical and Chemical Properties

6-Bromopyridin-3-amine typically presents as a solid, ranging from light yellow to light brown in
crystalline form.[4] Its key properties are summarized in the table below.

Property Value Reference(s)
CAS Number 13534-97-9 [5]

Molecular Formula CsHsBrN2 [5]

Molecular Weight 173.01 g/mol [41[5]

Solid, Light yellow needles,
Appearance _ _ [4][6]
Light brown crystalline powder

Melting Point 74-76 °C [41e6lr71sl
Boiling Point 180 °C [4]16]
Density 1.71-1.835 g/cm? [41[6]
IUPAC Name 6-bromopyridin-3-amine [5]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for verifying the structure and purity of 6-
bromopyridin-3-amine before its use in subsequent reactions.

* 1H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the
substitution pattern on the pyridine ring. The predicted chemical shifts and couplings are
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distinct for each proton.[4] In CDCls, one would expect to see a doublet for the proton at the
2-position, a doublet of doublets for the proton at the 4-position, and another doublet for the
proton at the 5-position, alongside a broad singlet for the amine protons.[4]

e 13C NMR Spectroscopy: The carbon NMR spectrum is used to confirm the number and
electronic environment of the carbon atoms in the molecule.[4]

e Infrared (IR) Spectroscopy: As a primary aromatic amine, the IR spectrum shows
characteristic N-H stretching bands (typically two) between 3450-3300 cm~1, a strong N-H
bending vibration around 1620-1580 cm~1, and a C-N stretching band between 1350-1250
cm~1[4]

o Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular
weight.[4] Due to the natural isotopic abundance of bromine (7°Br and 8Br), the mass
spectrum will exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensity,
confirming the presence of a single bromine atom.[5]

. Predicted Values and
Spectroscopic Data . Reference
Interpretation

5 ~8.10 (d, J=2.8 Hz, 1H, H-2),
~7.25 (d, J=8.4 Hz, 1H, H-5),
1H NMR (400 MHz, CDCls) 7,08 (dd, J=8.4, 2.8 Hz, 1 [4]

H-4), ~3.75 (br s, 2H, -NHz)

& ~142.2, ~140.0, ~139.5,
13C NMR (100 MHz, CDCls) 1350 1275 1240 [4]

v 3440, 3320 (N-H stretch),
1610 (N-H bend), 1580, 1480

IR (KBr, cm~1) [4]
(C=C/C=N stretch), 820 (C-H
bend)

Mass Spectrum (GC-MS) m/z 173/175 (M*), 94, 67 [41[5]

Synthesis and Purification
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Areliable and scalable synthesis is crucial for the consistent supply of high-quality starting
materials. 6-Bromopyridin-3-amine can be efficiently synthesized via the direct bromination of
3-aminopyridine.[8]

Causality Behind the Method:

The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic. It is an
electrophilic bromine source that is easier and safer to handle than elemental bromine. The
reaction is typically performed in a polar aprotic solvent like acetonitrile, which facilitates the
dissolution of the starting materials and the reaction's progress.[8] The regioselectivity, favoring
bromination at the 6-position, is directed by the activating effect of the amino group.

Experimental Protocol: Synthesis of 6-Bromopyridin-3-

amine

e Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in anhydrous acetonitrile, add N-
bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.qg.,
nitrogen or argon).

o Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Workup: Quench the reaction by adding a saturated agueous solution of sodium thiosulfate
(Naz2S20:53) to neutralize any unreacted NBS. Extract the product with an organic solvent such
as ethyl acetate or dichloromethane (DCM) (3x).

o Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate
(NaHCOs) and then with brine. Dry the organic layer over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure.

e Final Product: The crude product can be further purified by column chromatography on silica
gel to yield 6-bromopyridin-3-amine as a solid.

Core Reactivity and Applications in Medicinal
Chemistry
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The synthetic power of 6-bromopyridin-3-amine lies in its two orthogonal reactive sites. The
amino group can act as a nucleophile or a directing group, while the C-Br bond is a prime
substrate for palladium-catalyzed cross-coupling reactions.[3] This allows for a modular and
convergent approach to building complex molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction in modern medicinal chemistry for the
formation of carbon-carbon bonds, particularly for creating biaryl scaffolds prevalent in many
kinase inhibitors.[3][9]

Mechanistic Insight: The reaction is catalyzed by a palladium(0) species. The catalytic cycle
involves three key steps:

o Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 6-bromopyridin-3-
amine.

e Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to
the palladium center. This step requires a base to activate the boronic acid.[10]

» Reductive Elimination: The two organic fragments on the palladium center couple, forming
the new C-C bond and regenerating the Pd(0) catalyst.[10]

Catalytic Cycle

Reductive Ar-R
(Coupled Product)

Oxidative

Elimination
Addition Ar-Pd(ll)L2-Br Transmetalation Ar-Pd(Il)L2-R
v
6-Bromopyridin-3-amine
(Ar-Br)

. 4

R-B(OH): + Base

Catalytic Cycle

Reductive Ar-NR!R?
-H* Elimination (Coupled Product)
Oxidative Amine
Addition Ar-Pd(Il)L2-Br Coordination [Ar-Pd(I)L2(HNR*R2)]*
.

v

6-Bromopyridin-3-amine
(Ar-Br)
R'R2NH + Base
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Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

o Reagent Preparation: In an oven-dried Schlenk tube, combine a palladium precatalyst (e.g.,
Pdz(dba)s, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-
nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

e Reaction Setup: Seal the tube, evacuate, and backfill with an inert gas. Add 6-bromopyridin-
3-amine (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent like
toluene.

o Execution & Monitoring: Heat the reaction mixture to 100-110 °C. [3]Monitor the reaction by
LC-MS for the consumption of the starting material and the appearance of the product's
mass peak. Reaction times typically range from 12-24 hours. [3]4. Workup & Validation: After
cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to
remove palladium residues. [3]Wash the filtrate with water and brine, then dry and
concentrate. [3]Confirmation of the product structure is achieved via NMR and mass
spectrometry.

Synthetic Workflow Visualization

The power of 6-bromopyridin-3-amine lies in its ability to serve as a launchpad for diverse
molecular architectures, as illustrated in the workflow below.
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Caption: General synthetic workflow from 6-bromopyridin-3-amine.

Safety and Handling

As with any laboratory chemical, proper handling of 6-bromopyridin-3-amine is essential. It is
classified as an irritant and should be handled with appropriate personal protective equipment
(PPE). [5]
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Hazard Information Precautionary Measures

H315: Causes skin irritation. [5] H319:
GHS Hazard Statements Causes serious eye irritation. [5] H335:
May cause respiratory irritation. [5]

Wear protective gloves, safety glasses with
Personal Protective Equipment side-shields, and a lab coat. Use in a well-
ventilated area or a chemical fume hood. [3]

Keep container tightly closed in a dry, cool, and
Storage ]
well-ventilated place. [11]

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after
handling. [6]|

Conclusion

While the specifically requested 6-Bromopyridazin-4-amine remains an enigmatic target, this
guide on its close structural relative, 6-Bromopyridin-3-amine, demonstrates the profound utility
of halogenated aminodiazines in modern drug discovery. Its dual reactivity, enabling robust and
modular synthetic strategies through cornerstone reactions like Suzuki-Miyaura coupling and
Buchwald-Hartwig amination, solidifies its role as a high-value intermediate. For researchers
and drug development professionals, a deep understanding of the principles and protocols
outlined herein provides a solid foundation for leveraging this and similar scaffolds to construct
the next generation of complex, biologically active molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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